
2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester
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Overview
Description
2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester (CAS: Not explicitly listed in evidence; structurally related to derivatives in ) is an aromatic diester derived from 2,6-naphthalenedicarboxylic acid and pentafluorophenol. The compound features two pentafluorophenyl ester groups attached to the naphthalene core. Its synthesis involves activating the carboxylic acid groups of 2,6-naphthalenedicarboxylic acid, followed by esterification with pentafluorophenol. Notably, traditional methods using acid chlorides were unsuccessful, necessitating alternative activation strategies such as pentafluorophenyl ester formation for applications in amide coupling reactions .
The pentafluorophenyl substituents confer unique electronic properties due to their strong electron-withdrawing nature, enhancing the ester’s reactivity as a leaving group in nucleophilic substitution reactions. This makes the compound valuable in organic synthesis, particularly for constructing supramolecular architectures and polymers requiring high functional group tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester typically involves the esterification of 2,6-naphthalenedicarboxylic acid with pentafluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, may be employed to produce the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed to yield 2,6-naphthalenedicarboxylic acid and pentafluorophenol.
Oxidation and Reduction: The naphthalene core can participate in oxidation and reduction reactions, although these are less common for this specific ester compound.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or mixed solvent systems.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: 2,6-Naphthalenedicarboxylic acid and pentafluorophenol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester is used as a building block in the synthesis of complex organic molecules and polymers. It is particularly valuable in the development of high-performance materials, such as polyesters and metal-organic frameworks (MOFs).
Biology and Medicine: The compound’s unique structure and reactivity make it useful in the design of biologically active molecules and drug delivery systems. It can be incorporated into prodrugs or used to modify biomolecules for enhanced stability and activity.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. It is also employed in the development of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 2,6-naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester is primarily related to its ability to undergo esterification and substitution reactions. The pentafluorophenyl groups enhance the compound’s reactivity, allowing it to interact with various molecular targets. In biological systems, the ester bonds can be hydrolyzed to release active components, which can then interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
The following table compares key properties and applications of 2,6-naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester with structurally related esters:
Key Findings:
Reactivity :
- The bis(pentafluorophenyl) ester exhibits superior reactivity in amide bond formation compared to alkyl esters (e.g., dimethyl or 2-ethylhexyl), attributed to the electron-deficient aromatic rings facilitating nucleophilic attack .
- In contrast, the dimethyl ester is chemically stable and optimized for high-temperature polymerization processes, such as synthesizing polyethylene naphthalate .
Physical Properties :
- The bis(2-ethylhexyl) ester ’s long alkyl chains impart hydrophobicity and lower glass transition temperatures (Tg), making it suitable for plasticizing rigid polymers .
- The dimethyl ester has a higher melting point (~190–200°C) compared to the bis(pentafluorophenyl) ester, which likely remains liquid or amorphous at room temperature due to steric hindrance from fluorinated groups .
Regulatory and Safety Profiles: The dimethyl ester is approved for food-contact materials under strict migration limits (4.8 mg/6 dm² in polyethylene and polypropylene) .
Synthetic Utility: The bis(pentafluorophenyl) ester is preferred in peptide synthesis and MOF (metal-organic framework) construction due to its compatibility with mild reaction conditions and minimal side reactions . The bis(2-hydroxyethyl) ester serves as a bifunctional monomer for synthesizing crosslinked polyesters with enhanced mechanical strength .
Biological Activity
2,6-Naphthalenedicarboxylic acid, bis(pentafluorophenyl) ester (C24H6F10O4) is a synthetic organic compound known for its unique chemical structure and potential biological activities. This compound, which features two pentafluorophenyl groups attached to a naphthalene backbone, has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to explore the biological activity of this compound through a review of existing literature, case studies, and research findings.
- Molecular Formula : C24H6F10O4
- Molecular Weight : 482.29 g/mol
- Structure : The compound consists of a naphthalene core with two carboxylic acid groups esterified by pentafluorophenyl groups.
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its potential therapeutic applications. Research indicates that compounds with similar structures often exhibit various biological effects, including:
- Antimicrobial Activity : Studies have shown that naphthalene derivatives can possess antimicrobial properties against a range of pathogens.
- Anticancer Potential : Certain naphthalene derivatives have been explored for their ability to inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects.
Antimicrobial Activity
A study examined the antimicrobial efficacy of various naphthalene derivatives, including 2,6-naphthalenedicarboxylic acid esters. The results indicated that these compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the fluorinated substituents in enhancing the lipophilicity and membrane permeability of the compounds, which contributed to their antimicrobial activity.
Anticancer Activity
Research focusing on naphthalene derivatives has suggested that they may induce apoptosis in cancer cells. For instance, a comparative study found that 2,6-naphthalenedicarboxylic acid derivatives exhibited cytotoxic effects on human cancer cell lines. The mechanism was attributed to the compounds' ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Enzyme Inhibition Studies
Another significant area of research involves the enzyme-inhibiting properties of naphthalene derivatives. A recent publication reported that 2,6-naphthalenedicarboxylic acid esters could act as inhibitors for certain kinases involved in cancer progression. The study utilized molecular docking simulations to predict binding affinities and interactions at the active sites of these enzymes.
Comparative Analysis
Properties
CAS No. |
735333-64-9 |
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Molecular Formula |
C24H6F10O4 |
Molecular Weight |
548.3 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C24H6F10O4/c25-11-13(27)17(31)21(18(32)14(11)28)37-23(35)9-3-1-7-5-10(4-2-8(7)6-9)24(36)38-22-19(33)15(29)12(26)16(30)20(22)34/h1-6H |
InChI Key |
TYFGIKOLARGKSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C=C1C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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